molecular formula C23H28N2O6S2 B188200 Ethyl 5-acetyl-2-[4-(azepane-1-sulfonyl)benzamido]-4-methylthiophene-3-carboxylate CAS No. 6240-74-0

Ethyl 5-acetyl-2-[4-(azepane-1-sulfonyl)benzamido]-4-methylthiophene-3-carboxylate

Cat. No. B188200
CAS RN: 6240-74-0
M. Wt: 492.6 g/mol
InChI Key: YRJRFSOUOQKLLJ-UHFFFAOYSA-N
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Description

Ethyl 5-acetyl-2-[4-(azepane-1-sulfonyl)benzamido]-4-methylthiophene-3-carboxylate, also known as EACT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. EACT has been synthesized using several methods and has shown promising results in biochemical and physiological studies.

Mechanism Of Action

The mechanism of action of Ethyl 5-acetyl-2-[4-(azepane-1-sulfonyl)benzamido]-4-methylthiophene-3-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes, including cyclooxygenase-2 (COX-2), matrix metalloproteinases (MMPs), and phosphodiesterases (PDEs). Ethyl 5-acetyl-2-[4-(azepane-1-sulfonyl)benzamido]-4-methylthiophene-3-carboxylate has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.

Biochemical And Physiological Effects

Ethyl 5-acetyl-2-[4-(azepane-1-sulfonyl)benzamido]-4-methylthiophene-3-carboxylate has been shown to have various biochemical and physiological effects, including the inhibition of COX-2, MMPs, and PDEs, as well as the activation of the Nrf2 pathway. Ethyl 5-acetyl-2-[4-(azepane-1-sulfonyl)benzamido]-4-methylthiophene-3-carboxylate has also been shown to induce apoptosis in cancer cells, protect neurons from oxidative stress and inflammation, and inhibit the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One advantage of using Ethyl 5-acetyl-2-[4-(azepane-1-sulfonyl)benzamido]-4-methylthiophene-3-carboxylate in lab experiments is its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. Another advantage is its ability to inhibit various enzymes and activate the Nrf2 pathway. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for the study of Ethyl 5-acetyl-2-[4-(azepane-1-sulfonyl)benzamido]-4-methylthiophene-3-carboxylate, including the elucidation of its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential applications in other fields. Additionally, the development of Ethyl 5-acetyl-2-[4-(azepane-1-sulfonyl)benzamido]-4-methylthiophene-3-carboxylate derivatives may lead to more potent and selective compounds with fewer side effects. Overall, the study of Ethyl 5-acetyl-2-[4-(azepane-1-sulfonyl)benzamido]-4-methylthiophene-3-carboxylate has shown promising results and has the potential to contribute to the development of new therapeutic agents.

Synthesis Methods

Ethyl 5-acetyl-2-[4-(azepane-1-sulfonyl)benzamido]-4-methylthiophene-3-carboxylate can be synthesized using different methods, including the reaction of 2-(4-bromophenyl)-5-methylthiophene-3-carboxylic acid with azepane-1-sulfonyl chloride, followed by the reaction with ethyl 2-oxoacetate and 4-dimethylaminopyridine. The resulting compound is then treated with ammonium hydroxide to obtain Ethyl 5-acetyl-2-[4-(azepane-1-sulfonyl)benzamido]-4-methylthiophene-3-carboxylate.

Scientific Research Applications

Ethyl 5-acetyl-2-[4-(azepane-1-sulfonyl)benzamido]-4-methylthiophene-3-carboxylate has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, Ethyl 5-acetyl-2-[4-(azepane-1-sulfonyl)benzamido]-4-methylthiophene-3-carboxylate has shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, Ethyl 5-acetyl-2-[4-(azepane-1-sulfonyl)benzamido]-4-methylthiophene-3-carboxylate has shown to protect neurons from oxidative stress and inflammation. In inflammation, Ethyl 5-acetyl-2-[4-(azepane-1-sulfonyl)benzamido]-4-methylthiophene-3-carboxylate has shown to inhibit the production of pro-inflammatory cytokines.

properties

CAS RN

6240-74-0

Product Name

Ethyl 5-acetyl-2-[4-(azepane-1-sulfonyl)benzamido]-4-methylthiophene-3-carboxylate

Molecular Formula

C23H28N2O6S2

Molecular Weight

492.6 g/mol

IUPAC Name

ethyl 5-acetyl-2-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C23H28N2O6S2/c1-4-31-23(28)19-15(2)20(16(3)26)32-22(19)24-21(27)17-9-11-18(12-10-17)33(29,30)25-13-7-5-6-8-14-25/h9-12H,4-8,13-14H2,1-3H3,(H,24,27)

InChI Key

YRJRFSOUOQKLLJ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3

Origin of Product

United States

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